Benzyl 2-chloroethyl sulfide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 2-chloroethyl sulfide can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with 2-chloroethanethiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-chloroethyl sulfide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of new compounds.
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: The compound can be reduced to form this compound derivatives with different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used. The reactions typically occur under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed, often under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, usually in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Products include benzyl 2-hydroxyethyl sulfide, benzyl 2-aminoethyl sulfide, and benzyl 2-thioethyl sulfide.
Oxidation: Products include benzyl 2-chloroethyl sulfoxide and benzyl 2-chloroethyl sulfone.
Reduction: Products include this compound derivatives with reduced functional groups.
Scientific Research Applications
Benzyl 2-chloroethyl sulfide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds and its role in drug development.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of benzyl 2-chloroethyl sulfide involves its reactivity with nucleophiles and electrophiles. The chlorine atom can be displaced by nucleophiles, leading to the formation of new bonds and functional groups. The sulfur atom can participate in redox reactions, altering the compound’s oxidation state and reactivity. These interactions are mediated by molecular targets such as enzymes, receptors, and other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
2-Chloroethyl ethyl sulfide: Similar structure but with an ethyl group instead of a benzyl group.
2-Chloroethyl phenyl sulfide: Similar structure but with a phenyl group instead of a benzyl group.
2-Chloroethyl methyl sulfide: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness: Benzyl 2-chloroethyl sulfide is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity. The benzyl group can influence the compound’s solubility, stability, and interactions with other molecules, making it a valuable intermediate in organic synthesis and research applications.
Properties
IUPAC Name |
2-chloroethylsulfanylmethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClS/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSMMTFBNJUPGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195824 | |
Record name | Sulfide, benzyl 2-chloroethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4332-51-8 | |
Record name | [[(2-Chloroethyl)thio]methyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4332-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfide, benzyl 2-chloroethyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004332518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4332-51-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11270 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sulfide, benzyl 2-chloroethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [[(2-chloroethyl)thio]methyl]benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.156 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BENZYLTHIOETHYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE63ZPE4R7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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